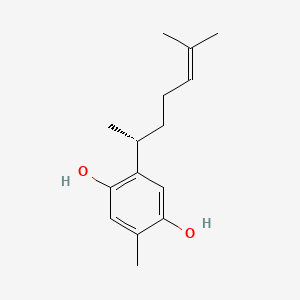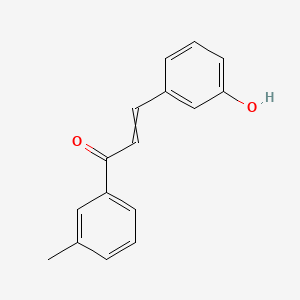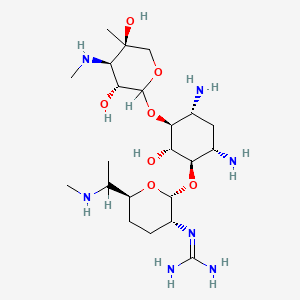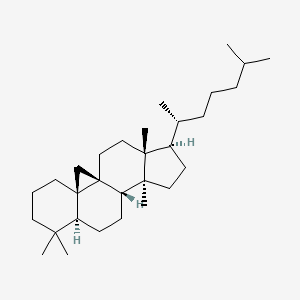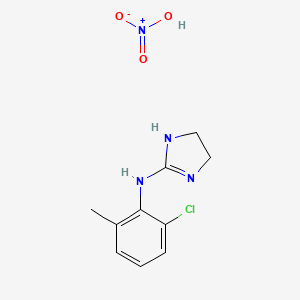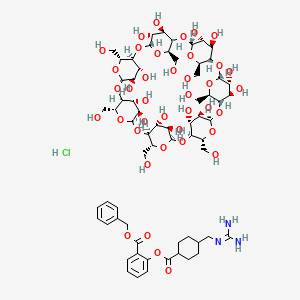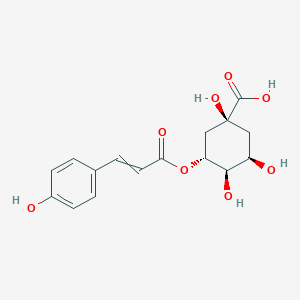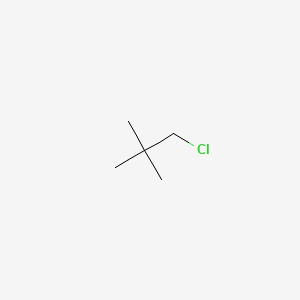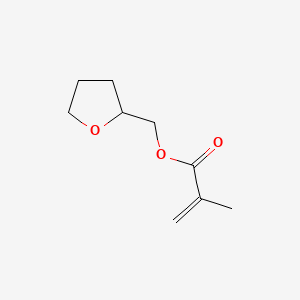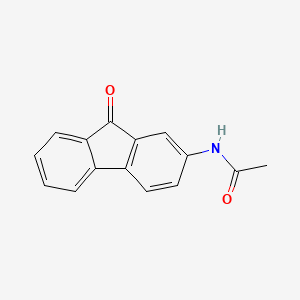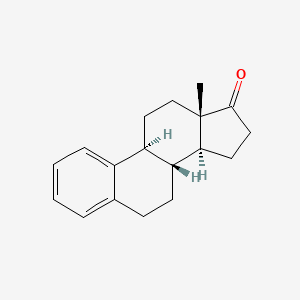
3-去氧雌酮
描述
3-Deoxyestrone is a steroid compound with the molecular formula C18H22O . It is derived from a hydride of an estrane. This molecule belongs to the class of estrogens , which play essential roles in various physiological processes, including reproductive health and bone metabolism .
Molecular Structure Analysis
The molecular structure of 3-deoxyestrone consists of a cyclopentanophenanthrene backbone with a ketone group at position 17. It is a modified form of estrone, lacking the hydroxyl group at position 3. The 3D conformer of 3-deoxyestrone can be visualized to understand its spatial arrangement .Physical and Chemical Properties Analysis
科学研究应用
Gene Therapy and Transfection
3-Deoxyestrone has been utilized in the development of emissive lipofection agents . These agents are crucial for gene delivery, a process that introduces foreign DNA or RNA into living cells to treat diseases. The compound’s structure allows it to form lipoplexes with tobramycin, facilitating gene transfection in cells like HeLa and HEK 293T .
Biomedical Imaging
Due to its emissive properties when incorporated with certain motifs, 3-Deoxyestrone-based compounds can be used in solution and solid-state imaging . This application is significant for biomedical imaging, providing a way to visualize cellular processes and structures .
Pharmaceutical Development
In pharmaceuticals, 3-Deoxyestrone’s structural analogs are explored for their potential as therapeutic agents . Its derivatives could be synthesized to create drugs with specific properties, such as targeted delivery or controlled release .
Material Science
The amphiphilic nature of 3-Deoxyestrone derivatives makes them suitable for creating supramolecular structures . These structures have applications in material science, where they can be used to develop new materials with unique properties like enhanced durability or conductivity .
Chemical Synthesis
3-Deoxyestrone serves as a precursor in chemical synthesis, aiding in the production of complex organic compounds. Its reactivity can be harnessed to synthesize a variety of chemical entities for research and industrial purposes .
Artificial Intelligence (AI) in Science
While not a direct application of the compound itself, AI has been instrumental in accelerating the discovery and analysis of compounds like 3-Deoxyestrone. AI algorithms can predict the potential applications and behaviors of new compounds, streamlining the research process .
Environmental Science
Research into compounds like 3-Deoxyestrone can contribute to environmental science by developing biodegradable materials . These materials can reduce pollution and offer sustainable alternatives to traditional plastics and chemicals .
Educational Tools
In academia, 3-Deoxyestrone can be used to create educational models and simulations. These tools help students and researchers understand complex biological and chemical processes, enhancing learning and research capabilities .
属性
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHBWDKMGOIZKH-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022498 | |
| Record name | 3-Deoxy-estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxyestrone | |
CAS RN |
53-45-2 | |
| Record name | Estra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyestrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Deoxy-estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Deoxyestrone metabolized in the body?
A: Studies using rabbits as a model organism have shown that 3-Deoxyestrone undergoes extensive metabolism, primarily in the liver. A key metabolic pathway involves hydroxylation, with 2-hydroxy-3-deoxyestrone and 17α-estradiol identified as major metabolites. This metabolic process involves the cytochrome P450 enzyme system, specifically the 6β-hydroxylase and aromatic hydroxylases. Furthermore, conjugation of 3-Deoxyestrone metabolites has been observed, leading to the formation of glucuronide and sulfate conjugates, which are then excreted in the urine.
Q2: What is particularly interesting about the aromatic hydroxylation of 3-Deoxyestrone?
A: Research utilizing deuterium-labeled 3-Deoxyestrone has revealed that the aromatic hydroxylation of this compound is accompanied by a phenomenon known as the "NIH shift." This refers to the migration of a hydrogen atom (or in this case, deuterium) during the hydroxylation process. Specifically, when a deuterium atom is initially present at the 2 or 3 position of the aromatic ring, it can migrate to an adjacent position upon hydroxylation. This finding provides valuable insights into the mechanism of enzymatic aromatic hydroxylation.
Q3: How do phenobarbital and 3-methylcholanthrene influence the metabolism of 3-Deoxyestrone?
A: Pretreatment of rats with phenobarbital, a known inducer of cytochrome P450 enzymes, leads to a stimulation of 6β-hydroxylase activity in liver microsomes. Conversely, pretreatment with 3-methylcholanthrene, another cytochrome P450 inducer, selectively increases the rate of aromatic hydroxylation of 3-Deoxyestrone. These findings highlight the distinct roles of different cytochrome P450 isoforms in the metabolism of 3-Deoxyestrone and the potential for drug-drug interactions.
Q4: What analytical techniques are employed to study the metabolism of 3-Deoxyestrone?
A4: A combination of techniques has been successfully employed to characterize and quantify 3-Deoxyestrone and its metabolites. These include:
- Gas Chromatography: This method, coupled with trimethylsilylation as a pretreatment step and using a combination of SE-30 and OV-17 stationary phases, has proven effective in separating and quantifying 3-Deoxyestrone metabolites from urine samples.
- Reverse Isotope Dilution: This technique, in conjunction with chromatographic methods, allows for the identification and quantification of specific metabolites based on their unique isotopic labeling patterns.
- Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy: These techniques provide detailed structural information about the metabolites, including the position of deuterium atoms in isotope labeling studies.
Q5: What can the crystal structure of 3-Deoxyestrone tell us about its conformation?
A: X-ray crystallographic analysis of 3-Deoxyestrone has provided valuable insights into its three-dimensional structure and conformational preferences. The crystal structure reveals that the molecule crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. Analysis of the bond lengths, bond angles, and torsion angles within the molecule allows for the determination of its conformation in the solid state. This information can be further used to understand its interactions with biological targets, such as enzymes and receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

